molecular formula C15H13FN2O3S B2746184 Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate CAS No. 1031075-94-1

Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate

Cat. No.: B2746184
CAS No.: 1031075-94-1
M. Wt: 320.34
InChI Key: QLUPYECSFRSCOF-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate is a complex organic compound that features a benzoate ester linked to a fluorinated aromatic ring and a pyridine moiety with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions starting from basic organic compounds. Fluorination is introduced at the desired position using reagents like Selectfluor.

    Amidation: The pyridine derivative is then reacted with an appropriate amine to form the amide linkage.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity to certain targets, while the methylsulfanyl group can modulate the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Lacks the pyridine and methylsulfanyl groups, making it less complex.

    4-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of the amide and ester functionalities.

    2-(Methylsulfanyl)pyridine: Lacks the benzoate ester and fluorine atom.

Uniqueness

Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate is unique due to its combination of a fluorinated aromatic ring, a pyridine moiety with a methylsulfanyl group, and a benzoate ester. This combination of functional groups provides a distinct set of chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl 4-fluoro-3-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-21-15(20)9-5-6-11(16)12(8-9)18-13(19)10-4-3-7-17-14(10)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUPYECSFRSCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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